2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide
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Overview
Description
2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound featuring a nickel(II) center coordinated by two imine ligands derived from 5-chloro-2-methylaniline and butane-2,3-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide typically involves the following steps:
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Formation of the Imine Ligand: : The imine ligands are synthesized by condensing 5-chloro-2-methylaniline with butane-2,3-dione under acidic conditions. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours.
5-chloro-2-methylaniline+butane-2,3-dione→imine ligand
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Coordination to Nickel(II): : The imine ligands are then reacted with a nickel(II) salt, such as nickel(II) bromide, in an appropriate solvent like acetonitrile or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete coordination.
imine ligand+NiBr2→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling nickel compounds and organic solvents.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, potentially altering its oxidation state.
Substitution: The bromide ligands can be substituted by other nucleophiles, such as chloride or acetate ions.
Coordination Reactions: The compound can form adducts with additional ligands, modifying its coordination environment.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Nucleophiles like sodium chloride or sodium acetate in polar solvents.
Major Products
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) complexes or free imine ligands.
Substitution: New nickel(II) complexes with different anionic ligands.
Scientific Research Applications
2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It can act as a catalyst in organic transformations, such as cross-coupling reactions and polymerization processes.
Materials Science: The compound’s unique coordination environment makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies: Its potential interactions with biomolecules can be explored for therapeutic applications or as a model for metalloenzyme activity.
Industrial Applications: It may be used in the synthesis of fine chemicals or as a precursor for other nickel-based catalysts.
Mechanism of Action
The mechanism by which 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide exerts its effects depends on its application:
Catalysis: The nickel center facilitates the formation and breaking of chemical bonds, often through oxidative addition and reductive elimination steps.
Biological Interactions: The compound can interact with proteins or nucleic acids, potentially inhibiting or modifying their function through coordination to active sites or metal-binding domains.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[(N-phenyl)imino]butane-nickel(II)-dibromide: Lacks the chloro and methyl substituents, which can affect its reactivity and stability.
2,3-Bis[(N-5-bromo-2-methylphenyl)imino]butane-nickel(II)-dibromide: Contains bromine instead of chlorine, potentially altering its electronic properties.
2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-copper(II)-dibromide: Substitutes nickel with copper, leading to different catalytic and biological activities.
Uniqueness
2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide is unique due to the specific electronic and steric effects imparted by the chloro and methyl groups on the phenyl rings. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-N,3-N-bis(5-chloro-2-methylphenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2.2BrH.Ni/c1-11-5-7-15(19)9-17(11)21-13(3)14(4)22-18-10-16(20)8-6-12(18)2;;;/h5-10H,1-4H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFLQUSJPFWWID-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C(C)C(=NC2=C(C=CC(=C2)Cl)C)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2Cl2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333951 |
Source
|
Record name | 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541517-12-8 |
Source
|
Record name | 2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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